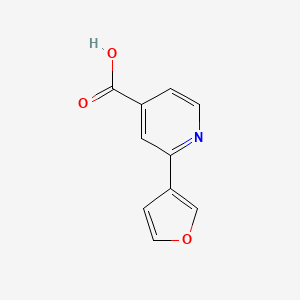

2-(Furan-3-yl)isonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-3-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEZENYWAAFWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Strategic Synthetic Methodologies for 2 Furan 3 Yl Isonicotinic Acid and Its Functionalized Derivatives

Retrosynthetic Analysis of the Furan-Pyridine-Carboxylic Acid Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 2-(furan-3-yl)isonicotinic acid, the primary disconnection points are the C-C bond between the furan (B31954) and pyridine (B92270) rings, and the carboxylic acid group on the pyridine ring.

A primary retrosynthetic disconnection involves cleaving the bond between the furan and pyridine rings. This suggests a cross-coupling reaction as a key forward synthetic step, where a functionalized furan and a functionalized pyridine are joined. Another key disconnection is the removal of the carboxylic acid group from the pyridine ring, which can be envisioned as being introduced from a methyl group via oxidation. google.com This approach allows for the use of more readily available lutidine derivatives as starting materials.

A furan ring can also serve as a masked functional group. youtube.com For instance, a furan can be a precursor to a 1,4-dicarbonyl compound through oxidative cleavage, which can then be used in subsequent cyclization reactions. youtube.com This strategy adds another layer of complexity and flexibility to the retrosynthetic design.

Direct Synthesis Approaches to the this compound Core

Direct synthesis aims to construct the target molecule in a limited number of steps from relatively simple precursors. One potential direct approach could involve a multi-component reaction where precursors for the furan and pyridine rings, along with the carboxylic acid functionality, are combined in a single pot. However, achieving the desired regioselectivity for the 3-substituted furan and 2-substituted pyridine can be challenging.

A more common direct synthesis involves the condensation of a pre-formed furan-containing building block with a suitable pyridine precursor. For example, the reaction of a furan-3-yl derivative with a 2-halopyridine-4-carboxylic acid or its ester under appropriate coupling conditions can lead directly to the desired product.

Construction of the this compound Scaffold via Furan Ring Functionalization

This strategy involves starting with a pre-existing pyridine-4-carboxylic acid (isonicotinic acid) derivative and introducing the furan ring at the 2-position. This can be achieved by first halogenating the 2-position of the isonicotinic acid derivative, creating a reactive site for subsequent cross-coupling with a furan-3-yl organometallic reagent.

Alternatively, a furan ring can be constructed onto a functionalized pyridine. For instance, a pyridine bearing an appropriate side chain at the 2-position can undergo a cyclization reaction to form the furan ring. nih.gov The synthesis of substituted furans can be achieved through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the cyclization of vinyl diazoesters catalyzed by ruthenium(II). nih.govnih.gov

Construction of the this compound Scaffold via Pyridine Ring Functionalization

Conversely, one can start with a furan-3-yl derivative and build the pyridine ring onto it. This approach might involve the reaction of a furan-3-carboxaldehyde or a related derivative with enamines or other suitable precursors to construct the pyridine ring through a cyclocondensation reaction. The incorporation of pyridine moieties into complex structures is a significant area of research due to the unique properties they impart. acs.org

Functionalization of a pre-existing pyridine ring is also a viable strategy. Ring-fused 2-pyridones, for example, can be functionalized at various positions. diva-portal.orgnih.gov This highlights the versatility of modifying the pyridine core to introduce desired substituents.

Metal-Catalyzed Cross-Coupling Strategies for Furan-Pyridine Linkage

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds between aromatic and heteroaromatic rings.

Palladium catalysts are widely used for the synthesis of biaryl compounds, including those containing furan and pyridine rings. nih.gov The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, is a prominent example. nih.gov For the synthesis of this compound, a Suzuki coupling could involve the reaction of a 3-furanylboronic acid with a 2-haloisonicotinic acid derivative. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. acs.org

| Reaction Type | Catalyst | Ligand | Base | Solvent | Yield | Reference |

| Suzuki Coupling | Pd(OAc)₂ | 2-(dicyclohexylphosphino)-biphenyl | K₂CO₃ | EtOH/H₂O | Moderate to Good | nih.govacs.org |

| Suzuki Coupling | PdCl₂/XantPhos | XantPhos | - | DCE | Up to 97% | rsc.org |

| Direct Arylation | Pd(OAc)₂ | 2-(dicyclohexylphosphino)-biphenyl | Inorganic Base | Various | Moderate to Good | acs.org |

This table provides illustrative examples of palladium-catalyzed coupling reactions and is not exhaustive.

Direct arylation is another palladium-catalyzed method that avoids the pre-functionalization of one of the coupling partners with an organometallic reagent. acs.org In this case, a C-H bond on the furan ring could be directly coupled with a 2-halopyridine derivative. acs.org

Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed reductive cross-coupling reactions can forge C-C bonds between two electrophiles, such as a furan halide and a pyridine halide, using a stoichiometric reductant. acs.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. acs.org

Nickel-catalyzed cross-coupling of thiols with aryl and heteroaryl iodides has also been demonstrated, showcasing the versatility of nickel catalysis in forming various types of bonds. nih.gov Furthermore, nickel-catalyzed electrochemical methods offer a more sustainable approach by avoiding chemical reductants. acs.org

| Reaction Type | Catalyst System | Reductant | Key Features | Reference |

| Asymmetric Reductive Cross-Coupling | Ni catalyst with chiral ligand | Mn⁰ or Zn⁰ | Enantioselective C(sp³)-C(sp²) bond formation | acs.org |

| Photoredox/Nickel Dual Catalysis | Ir-photocatalyst and Ni-catalyst | - | Mild conditions, high functional group tolerance | nih.gov |

| Electrochemical Reductive Cross-Coupling | Nickel catalyst | Electricity | Sustainable, avoids chemical reductants | acs.org |

This table highlights different nickel-catalyzed coupling strategies and their key characteristics.

Copper-Mediated Cyclizations and Couplings

Copper catalysis has emerged as a valuable tool for the construction of furan-containing bi-heterocyclic systems. These methods often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the desired ring structures.

One notable approach involves the copper-mediated [3 + 2] oxidative cyclization reaction. This strategy utilizes N-tosylhydrazones as two-carbon synthons, which react with β-ketoesters in the presence of a copper catalyst to yield 2,3,5-trisubstituted furans. nih.gov The key features of this method include the use of an inexpensive metal catalyst, readily available starting materials, high regioselectivity, and operational simplicity. nih.gov While not directly producing this compound, this methodology provides a foundational strategy for creating the substituted furan core, which can then be further functionalized.

Another significant copper-mediated process is the decarboxylative annulation of α,β-alkenyl carboxylic acids with aliphatic cyclic ketones. nih.gov This Cu(II)-mediated reaction generates substituted fused furan derivatives with complete regioselectivity. nih.gov The mechanism is believed to proceed through a single-electron transfer and decarboxylation pathway, offering a versatile route to complex oligo-heterocycles. nih.gov

More complex tandem reactions have also been developed. For instance, a copper-mediated tandem decarboxylative coupling/annulation of o-hydroxyaryl enaminones with 3-indoleacetic acids has been reported to produce 3-indolmethyl-chromones in high yields. nih.gov This highlights the potential of copper catalysis to facilitate multiple bond-forming events in a single operation.

Finally, copper has been implicated in [3 + 2] cycloaddition reactions for the synthesis of other heterocyclic systems, such as 3-trifluoromethyl-1,2,4-triazoles, demonstrating the broad utility of this metal in heterocyclic chemistry. rsc.org

Gold-Catalyzed Approaches

Gold catalysis has gained significant traction in organic synthesis due to its unique ability to activate alkynes and allenes towards nucleophilic attack. nih.govacs.org This reactivity has been harnessed for the synthesis of various heterocyclic compounds, including those containing furan and pyridine moieties.

A prominent strategy involves the reaction of "furan-ynes" (molecules containing both a furan ring and an alkyne) with N-oxides in the presence of a gold(I) catalyst. nih.govacs.org This approach can lead to a variety of densely functionalized heterocyclic scaffolds, including dihydropyridinones and pyranones. nih.gov The reaction proceeds through the formation of an α-oxo gold(I) carbene intermediate, which can then undergo various transformations. nih.gov Fine-tuning of the reaction conditions allows for selective access to different product classes. acs.org

Researchers have also developed a gold-catalyzed intermolecular cascade reaction between propargyl alcohol and alkynes to synthesize substituted furans. nih.govorganic-chemistry.orgacs.org This one-pot, three-step cascade is often facilitated by a combination of a triazole-gold (TA-Au) catalyst and a copper co-catalyst. nih.govorganic-chemistry.org The reaction tolerates a wide range of substrates, including aromatic, aliphatic, and heteroaromatic alkynes, as well as primary and secondary propargyl alcohols. organic-chemistry.org

Furthermore, gold-catalyzed asymmetric [8 + 4] cycloaddition reactions have been employed to construct complex fused heterocyclic systems. For example, the reaction of 1-(1-alkynyl)cyclopropyl ketones with tropones yields highly functionalized cyclohepta[b]furo[3,4-d]oxepine derivatives with excellent diastereoselectivity and enantioselectivity. rsc.org

Multicomponent Reaction Pathways to Isonicotinamide (B137802) Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single pot. This strategy is particularly well-suited for the construction of functionalized isonicotinamide derivatives.

One such MCR involves the reaction of isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides. thieme-connect.comthieme-connect.com This process generates reactive 1:1 intermediates from the addition of the isocyanide to the acetylenic compound, which are then trapped by the isonicotinic acid. thieme-connect.comthieme-connect.com The result is the formation of highly functionalized furan-containing isonicotinamide derivatives. thieme-connect.com For instance, the reaction can yield products like dialkyl 2-(alkylamino)-5-[alkyl(4-pyridylcarbonyl)amino]-3,4-furandicarboxylates. thieme-connect.comthieme-connect.com

Another example of a multicomponent approach is the one-pot, three-component [2π+2π] cycloaddition reaction used to synthesize N-(7-R)-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide derivatives. researchgate.net This reaction brings together isoniazide, an aromatic aldehyde, and 2,3-dihydrofuran. researchgate.net The use of a catalyst like Montmorillonite K-10 and ultrasonic irradiation can enhance the efficiency of this process. researchgate.net

The Biginelli reaction, a classic MCR, has also been adapted for the green synthesis of dihydropyrimidines and pyridines, demonstrating the broad applicability of MCRs in heterocyclic synthesis. tandfonline.com Similarly, one-pot MCRs of isatins have been developed for the efficient synthesis of cyclopentatriazine derivatives. chemrevlett.com These examples underscore the power of MCRs to rapidly generate molecular diversity from simple starting materials.

Stereoselective Synthesis of Furan-Pyridine Carboxylic Acid Analogues

The synthesis of furan-pyridine carboxylic acid analogues with precise control over stereochemistry is a significant challenge. Gold-catalyzed asymmetric cycloaddition reactions have emerged as a powerful tool to address this.

Specifically, a gold-catalyzed asymmetric [8 + 4] cycloaddition of 1-(1-alkynyl)cyclopropyl ketones with simple tropones has been developed. rsc.org This reaction leads to the formation of highly functionalized and enantioenriched cyclohepta[b]furo[3,4-d]oxepine derivatives. rsc.org The process exhibits excellent diastereoselectivity and can achieve high enantiomeric excess for a broad range of substrates. rsc.org Furthermore, the resulting cycloadducts can be transformed into other structurally diverse molecules, highlighting the synthetic utility of this method. rsc.org

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives, including those related to this compound. researchgate.netnih.gov These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry techniques applied to pyridine synthesis include:

Multicomponent one-pot reactions: As discussed earlier, these reactions improve atom economy and reduce the number of synthetic steps and purification procedures. researchgate.netnih.gov

Green catalysts: The use of environmentally benign and recyclable catalysts, such as iron-based catalysts, is a key focus. rsc.org For example, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the synthesis of substituted pyridines. rsc.org

Environmentally friendly solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a significant goal. researchgate.net

Solvent-free synthesis: Conducting reactions in the absence of a solvent can significantly reduce waste. researchgate.net

Microwave-assisted and ultrasonic synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. tandfonline.comresearchgate.netnih.gov

For instance, a microwave-assisted, one-pot multicomponent reaction has been designed for the efficient synthesis of novel pyridine derivatives. nih.gov This method has been shown to be more efficient than conventional heating. nih.gov Similarly, ultrasound irradiation has been utilized in the Biginelli reaction to promote the synthesis of dihydropyrimidines and pyridines. tandfonline.com

Post-Synthetic Functionalization and Derivatization of this compound

Once the core this compound structure is assembled, its chemical reactivity can be further exploited through post-synthetic modifications. These transformations allow for the introduction of diverse functional groups, leading to a wide array of derivatives with potentially new properties.

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functionalities. A primary transformation is the formation of amides, which can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent.

A notable example is the synthesis of N-(7-R)-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide derivatives from isoniazide (the hydrazide of isonicotinic acid). researchgate.net This transformation highlights the ability of the isonicotinic acid moiety to participate in cycloaddition reactions after conversion to a suitable derivative.

Furthermore, isonicotinamide itself can act as a versatile ligand in coordination chemistry. It can function as a hydrogen bond donor and acceptor and can coordinate to metal centers, such as copper(II), in a mono- or bidentate fashion. mdpi.com This property allows for the construction of coordination polymers and other supramolecular architectures. The reaction of isonicotinamide with other components can lead to the formation of cocrystals and metal complexes. mdpi.com

The synthesis of vinyl esters of furan carboxylic acids has also been explored. e3s-conferences.org While this research focused on 2-furancarboxylic acid, the methodology, which involves the reaction with vinyl acetate, could potentially be applied to this compound. e3s-conferences.org

An in-depth analysis of the strategic synthetic methodologies for the functionalization of this compound reveals a landscape rich with potential chemical transformations. While specific literature on the modification of this exact bifunctional scaffold is nascent, a robust framework of synthetic strategies can be extrapolated from the well-established chemistry of furan and pyridine ring systems. These methodologies are critical for the synthesis of novel derivatives, enabling the exploration of their chemical space for various applications.

2 Furan Ring Modifications

The furan moiety of this compound is susceptible to a variety of chemical modifications, primarily through electrophilic substitution and cycloaddition reactions. The inherent reactivity of the furan ring allows for the introduction of a diverse array of functional groups.

Electrophilic substitution reactions on furans are well-documented. uoanbar.edu.iqvpscience.org Halogenation, nitration, sulfonation, and Friedel-Crafts reactions typically proceed under milder conditions compared to benzene (B151609) due to the electron-rich nature of the furan ring. For this compound, electrophilic attack is anticipated to occur at the C5 position of the furan ring, which is the most activated site. Halofurans, in particular, are valuable intermediates as they can be further functionalized through transition metal-catalyzed cross-coupling reactions. bldpharm.com

Another significant modification strategy involves the oxidative ring opening of the furan nucleus. This transformation can be initiated by reagents like N-bromosuccinimide (NBS) or through photooxidation, leading to the formation of dicarbonyl compounds. nih.gov This method effectively converts the furan ring into a versatile linear synthon, which can be used to construct more complex molecular architectures. For instance, oxidation of a furan ring can generate a cis-enedione intermediate, which is reactive towards various nucleophiles. researchgate.net

Diels-Alder reactions represent a powerful tool for furan modification, allowing for the construction of complex polycyclic systems. nih.gov The furan ring can act as a diene in [4+2] cycloaddition reactions with a range of dienophiles. The efficiency and selectivity of these reactions are influenced by the substituents on both the furan ring and the dienophile.

The table below summarizes potential modification strategies for the furan ring.

| Reaction Type | Reagent/Conditions | Potential Product/Intermediate | Reference |

| Halogenation | NBS, Br₂, ICl | 5-Halo-2-(furan-3-yl)isonicotinic acid | bldpharm.com |

| Nitration | Acetyl nitrate | 5-Nitro-2-(furan-3-yl)isonicotinic acid | uoanbar.edu.iqvpscience.org |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ | 5-Acetyl-2-(furan-3-yl)isonicotinic acid | vpscience.org |

| Oxidative Ring Opening | NBS, RuCl₃·xH₂O | Butenedioic acid derivative | nih.govresearchgate.net |

| Diels-Alder Cycloaddition | Maleimides, alkynes | Oxabicyclic adducts | nih.gov |

3 Pyridine Ring Substitutions

The pyridine ring of this compound presents a different set of challenges and opportunities for functionalization compared to the furan ring. As an electron-deficient aromatic system, the pyridine ring is generally resistant to electrophilic aromatic substitution. However, it is highly susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or when a good leaving group is present.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for modifying the pyridine ring. This typically requires the presence of a leaving group, such as a halogen, at the 2-, 4-, or 6-position. For instance, if a chloro or bromo substituent were present on the pyridine ring of the parent compound, it could be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

The carboxylic acid group at the 4-position of the isonicotinic acid moiety can also be a handle for modification. It can be converted into other functional groups such as esters, amides, or even reduced to an alcohol. These transformations can alter the electronic properties of the pyridine ring and influence its reactivity in subsequent reactions.

Furthermore, directed metallation offers another route to functionalize the pyridine ring. The use of strong bases like lithium diisopropylamide (LDA) can lead to deprotonation at specific positions, creating a nucleophilic site that can react with various electrophiles.

The table below outlines potential substitution strategies for the pyridine ring.

| Reaction Type | Reagent/Conditions | Potential Product/Intermediate |

| Nucleophilic Aromatic Substitution (on a halo-derivative) | Amines, alkoxides, thiols / Base | Substituted pyridine derivatives |

| Esterification/Amidation | Alcohol/Acid catalyst or Amine/Coupling agent | Ester or amide derivatives of isonicotinic acid |

| Reduction of Carboxylic Acid | Borane or other reducing agents | (2-(Furan-3-yl)pyridin-4-yl)methanol |

| Directed Ortho-Metallation | LDA, then electrophile (e.g., R-X) | Substitution at the 3- or 5-position of the pyridine ring |

The development of these strategic synthetic methodologies is crucial for creating a diverse library of this compound derivatives, which will be instrumental in exploring their potential applications.

Iii. Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Furan 3 Yl Isonicotinic Acid Systems

Electronic Effects on the Reactivity of Furan (B31954) and Pyridine (B92270) Rings

The furan ring, classified as a π-excessive heterocycle, possesses higher electron density on its ring carbons compared to benzene (B151609), making it significantly more reactive towards electrophiles. chemicalbook.com This electron-donating character is a general feature of five-membered heterocycles like furan, pyrrole, and thiophene. cdnsciencepub.compharmaguideline.com Conversely, the pyridine ring contains a nitrogen atom that is more electronegative than carbon, leading to a π-deficient aromatic system. This electron deficiency deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. libretexts.orglibretexts.org

Investigation of Electrophilic Substitution on the Furan Moiety

Furan undergoes electrophilic aromatic substitution much more readily than benzene. chemicalbook.compearson.com The reaction proceeds preferentially at the C2 (or α) position because the intermediate carbocation formed by attack at this position is better stabilized by resonance, involving three resonance structures. chemicalbook.comquora.com Attack at the C3 (or β) position results in a less stable intermediate with only two resonance structures. chemicalbook.com

Exploration of Nucleophilic Substitution on the Pyridine Moiety

Nucleophilic aromatic substitution is a characteristic reaction of pyridine, occurring preferentially at the C2 and C4 positions. quora.comchemistry-online.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex) formed during the attack of a nucleophile. stackexchange.com When the nucleophile attacks at the C2 or C4 position, one of the resonance forms of the intermediate places the negative charge directly on the nitrogen atom, which is a significant stabilizing contribution. stackexchange.com Attack at the C3 position does not allow for such stabilization. quora.comstackexchange.com

In 2-(Furan-3-yl)isonicotinic acid, the pyridine ring is substituted at the 2-position (by the furan ring) and the 4-position (by the carboxylic acid group). This substitution pattern means that the most likely positions for nucleophilic attack on the pyridine ring itself are the remaining activated positions, primarily the C6 position, which is ortho to the nitrogen. The presence of electron-withdrawing groups generally facilitates nucleophilic substitution on the pyridine ring. chemistry-online.comresearchgate.net

Reaction Kinetics and Thermodynamic Parameters of Transformations

The kinetics and thermodynamics of reactions involving furan-pyridine systems are dictated by the electronic nature of the substituents and the specific reaction conditions.

Kinetic studies on related substituted furans in cycloaddition reactions provide insight into the expected reactivity of the furan moiety in this compound. The rate of reactions, such as the Diels-Alder reaction, is highly sensitive to the electronic properties of substituents on the furan ring. nih.gov Electron-donating groups significantly increase the reaction rate in normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups, such as the isonicotinic acid substituent, are expected to decrease the rate. nih.govresearchgate.net

Table 1: Calculated Activation Free Energies (ΔG‡) for the (4+3) Cycloaddition of a Substituted Oxyallyl with Various Furans Data derived from computational studies on related systems to illustrate electronic effects.

| Furan Substituent (Position) | Substituent Type | Calculated ΔG‡ (kcal/mol) |

| None | - | 20.8 |

| 2-Me | Electron-Donating | 20.4 |

| 3-Me | Electron-Donating | 20.7 |

| 2-COOEt | Electron-Withdrawing | 18.6 |

| 3-COOEt | Electron-Withdrawing | 19.3 |

| Source: Adapted from computational data presented in related studies. acs.org |

This table illustrates that both electron-donating and electron-withdrawing substituents can, in some cases like ambiphilic cycloadditions, lower the activation barrier compared to unsubstituted furan. acs.org

The thermodynamics of reactions, particularly cycloadditions, are also heavily influenced by substituents. The Diels-Alder reaction of furan is often reversible, and the position of the equilibrium is sensitive to both electronic and steric factors. rsc.org Electron-withdrawing substituents on the furan ring can make the cycloaddition less exergonic or even thermodynamically disfavored in some cases. nih.gov

Computational studies have been employed to determine the thermodynamic parameters for these transformations. For example, the reaction free energies for the formation of Diels-Alder adducts of various substituted furans have been calculated, showing a wide range depending on the nature and position of the substituent. acs.org

Table 2: Calculated Reaction Free Energies (ΔG) for Diels-Alder Adduct Formation with N-Phenylmaleimide Data from computational studies on substituted furans illustrating thermodynamic trends.

| Furan Substituent (Position) | Substituent Type | Calculated ΔG (kcal/mol) |

| 2-Methoxy | Electron-Donating | -9.4 |

| 3-Methoxy | Electron-Donating | -7.5 |

| 2-Formyl | Electron-Withdrawing | 0.9 |

| 3-Formyl | Electron-Withdrawing | -0.1 |

| Source: Adapted from computational data presented in related studies. acs.org |

This data demonstrates that strong electron-donating groups lead to a more favorable (more negative) free energy of reaction, while strong electron-withdrawing groups make the reaction less thermodynamically favorable. acs.org

Cycloaddition Reactions Involving the Furan Ring (e.g., Diels-Alder Reactivity)

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netnih.govnih.gov This reactivity is a cornerstone of furan chemistry, providing a route to complex bicyclic structures. rsc.org However, the aromatic character of furan leads to a lower reactivity compared to non-aromatic dienes like cyclopentadiene. researchgate.netrsc.org

The reactivity of the furan moiety in this compound in Diels-Alder reactions is expected to be attenuated. The isonicotinic acid substituent at the 3-position is electron-withdrawing, which generally disfavors normal-electron-demand Diels-Alder reactions where the furan acts as the electron-rich component. nih.govresearchgate.net Such reactions typically proceed faster with furans bearing electron-donating groups. researchgate.net Despite this deactivation, reactions can often be achieved under more forcing conditions or by using highly reactive dienophiles. nih.govnih.gov The regioselectivity of cycloadditions with 3-substituted furans can also be complex, potentially leading to a mixture of products. acs.org Other types of cycloadditions, such as [4+3] cycloadditions, are also known for substituted furans, further expanding their synthetic utility. acs.orgdigitellinc.com

Photochemical and Thermal Reactivity of the Furan-Pyridine System

The linked furan and pyridine rings in this compound constitute a bichromophoric system, where the photochemical and thermal behavior of the molecule is dictated by the interplay between the π-electron systems of both heterocycles. The reactivity is influenced by factors such as irradiation wavelength, temperature, and the presence of substituents on either ring system.

Photochemical Reactivity

The photochemistry of the furan-pyridine system is characterized by isomerization reactions and cycloadditions. Upon direct irradiation, furan and its derivatives can undergo complex isomerization pathways. netsci-journal.com The process for furan derivatives often involves the population of the singlet excited state, which can lead to the formation of a Dewar isomer or convert to the corresponding triplet state. acs.org The triplet state of furan is proposed to evolve through the cleavage of an oxygen-carbon bond, potentially leading to cyclopropenyl derivatives. netsci-journal.comacs.org Similarly, pyridines can undergo photochemical isomerization to form Dewar pyridine intermediates. researchgate.netrsc.org

A significant photochemical reaction in mixed furan-pyridine systems is photocycloaddition. Research on the irradiation of benzene solutions containing 3-cyano-2-methoxypyridines and furan has demonstrated the formation of several adducts. rsc.orgrsc.org The reaction initially yields a [4+4] cycloaddition product, which is subsequently transformed into a more stable cage-like structure upon further irradiation. rsc.orgrsc.org

Key findings from the photocycloaddition of 3-cyano-2-methoxy-6-methylpyridine with furan are summarized below:

Table 1: Products from the Photochemical Reaction of 3-cyano-2-methoxy-6-methylpyridine and Furan Data sourced from Sakamoto et al. rsc.orgrsc.org

| Product Name | Structure Type | Yield (%) | Conditions |

| 11-Cyano-10-methoxy-8-methyl-4-oxa-9-azapentacyclo[5.4.0.02,6.03,11.05,8]undec-9-ene | Cage Adduct | 30 | Irradiation of benzene solution (Reactant conversion at 48%) |

| 10-Cyano-9-methoxy-7-methyl-5-oxa-8-azatricyclo[5.4.0.02,6]undeca-3,8,10-triene | Face-to-face Adduct | 16 | Irradiation of benzene solution (Reactant conversion at 48%) |

| 5-Cyano-2-methoxy-6-methylpyridine | Transpositional Pyridine | 2 | Irradiation of benzene solution (Reactant conversion at 48%) |

| Pyridine Dimer | Dimer | 44 | Irradiation of benzene solution (Reactant conversion at 48%) |

More recent studies have explored the photochemically mediated polymerization of furan and pyridine under high pressure to synthesize one-dimensional sp³-hybridized materials known as nanothreads. nih.gov This method has been shown to significantly reduce the pressure required for polymerization compared to purely thermal methods. For furan, photochemical mediation results in a 1.9-fold reduction in the maximum pressure needed to form nanothreads. nih.govchemrxiv.org Computational studies suggest this process is initiated by a [4+4] cycloaddition, followed by a series of thermal [4+2] cycloadditions. nih.gov

Thermal Reactivity

The thermal reactivity of the furan-pyridine system is closely linked to its photochemical behavior, particularly in the context of electrocyclic reactions. wikipedia.orgmasterorganicchemistry.com The products of photocycloaddition can exhibit thermal lability. For instance, the face-to-face adduct formed between 3-cyano-2-methoxypyridine and furan is stable at room temperature but quantitatively regenerates the starting materials upon heating to temperatures above 100 °C. rsc.orgrsc.org This demonstrates the thermal reversibility of the cycloaddition, a characteristic feature of many Diels-Alder and related pericyclic reactions. nih.gov The stereochemical course of thermal electrocyclic reactions, such as the ring-opening of a cyclobutene (B1205218) ring, is governed by the Woodward-Hoffmann rules and typically proceeds in a conrotatory fashion. masterorganicchemistry.com

In the context of this compound, the thermal stability of the furan ring and the carboxylic acid substituent is a key consideration. Studies on related compounds have shown that 2-furoic acid undergoes thermal degradation via decarboxylation to form furan. nih.gov This reaction is activated at temperatures of approximately 140–160 °C and proceeds under dry heating conditions. nih.gov This suggests that under sufficient thermal stress, this compound could potentially undergo decarboxylation at the isonicotinic acid moiety or degradation involving the furan ring. The pyrolysis of furan-based resins to produce glassy carbon, a process involving significant thermal rearrangement and degradation, underscores the complex thermal chemistry of the furan heterocycle. psu.edu

The relative thermal reactivity of furan in cycloaddition reactions has been compared to other five-membered heterocycles. In retro-Diels-Alder reactions, furan-maleimide cycloadducts tend to dissociate at lower temperatures than their thiophene-based counterparts, which reflects the lower aromaticity and higher reactivity of the furan ring. nih.govyoutube.com

Iv. Advanced Structural Elucidation and Spectroscopic Characterization Beyond Identification

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, atom-level view of the molecule's arrangement in the crystalline solid state. This analysis is fundamental to understanding the intrinsic structural preferences of the molecule and the non-covalent forces that govern its self-assembly into a crystal lattice.

Analysis of related structures, such as 2-(naphthalenylamino)-nicotinic acids, reveals that acid-pyridine hydrogen bonds are a common and stabilizing feature, often leading to the formation of one-dimensional chains or more complex supramolecular synthons. uky.edu The crystal packing in a derivative, N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide, is stabilized by intermolecular N—H⋯(N,O) interactions. nih.gov Similarly, manganese complexes involving isonicotinic acid hydrazide derivatives are held together by a variety of strong and weak O/N/C–H···O hydrogen bonds, which are crucial for stabilizing the three-dimensional network. researchgate.net It is therefore highly probable that the crystal structure of 2-(Furan-3-yl)isonicotinic acid is significantly influenced by a robust hydrogen-bonding network, potentially involving acid-pyridine and acid-acid interactions.

| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine (B92270) Nitrogen | Acid-Pyridine Heterosynthon |

| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Carboxylic Acid Dimer Homosynthon |

| Weak Hydrogen Bond | Aromatic C-H | Furan (B31954)/Carboxylate Oxygen | Chain or Sheet Formation |

| π–π Stacking | Furan Ring | Pyridine Ring | Offset or Parallel-Displaced Stacks |

The conformation of this compound in the solid state is defined by the relative orientation of the furan and pyridine rings. Due to potential steric hindrance between the ortho-hydrogen of the pyridine ring and the adjacent hydrogen on the furan ring, the molecule is expected to adopt a non-coplanar or "twisted" conformation. uky.edu The degree of this twist is quantified by the dihedral angle between the planes of the two aromatic rings.

In analogous structures like N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide, the pyridine and furan rings are significantly twisted, with a dihedral angle of 46.90 (9)°. nih.gov A similar non-planarity is observed in 2-(naphthalenylamino)-nicotinic acids, which is attributed to rotation about the C-N bond connecting the rings. uky.edu For this compound, the key conformational descriptor would be the torsion angle around the C-C single bond connecting the furan-3-yl group to the pyridine ring. X-ray analysis would provide precise measurements of this angle, as well as all bond lengths and other bond angles within the molecule.

| Parameter | Description | Expected Value/Range |

|---|---|---|

| Dihedral Angle (Furan-Pyridine) | The angle between the mean planes of the two rings. | 30-60° |

| C(pyridine)-C(furan) Bond Length | The length of the single bond connecting the two rings. | ~1.47-1.49 Å |

| C-O (Carboxylic Acid) Bond Lengths | The lengths of the C=O and C-OH bonds. | ~1.22 Å (C=O), ~1.31 Å (C-OH) |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular contacts within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the forces holding the crystal together. The analysis generates two-dimensional "fingerprint plots" that summarize the different types of atomic contacts and their relative contributions.

For a molecule like this compound, the Hirshfeld analysis would likely highlight the significance of O···H/H···O contacts, corresponding to the strong hydrogen bonds involving the carboxylic acid and pyridine nitrogen. nih.govnih.gov Other important interactions would include H···H, C···H/H···C, and potentially C···O and C···N contacts. nih.gov The analysis provides a percentage contribution for each contact type, offering a quantitative ranking of their importance in the crystal packing. For example, in a related nickel(II) complex containing a furan moiety, H···H contacts accounted for 37.7% of all interactions, followed by C···H (14.6%) and O···H (11.5%). nih.gov

| Contact Type | Description | Predicted Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | ~35-45% |

| O···H / H···O | Represents hydrogen bonding. | ~20-30% |

| C···H / H···C | Contacts involving carbon and hydrogen, including π-system edges. | ~15-25% |

| C···C | Represents π–π stacking interactions. | ~3-8% |

| N···H / H···N | Hydrogen bonds to the pyridine nitrogen. | ~2-5% |

High-Resolution NMR Spectroscopy for Solution-State Structural and Dynamic Studies

While X-ray crystallography reveals the static structure in a crystal, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the molecule's structure and behavior in solution.

Isonicotinic acid and its derivatives can exist in equilibrium between a neutral form and a zwitterionic tautomer, where the acidic proton from the carboxyl group migrates to the basic pyridine nitrogen. nih.gov This equilibrium is often highly dependent on the solvent's polarity and hydrogen-bonding capability.

Neutral Form : The carboxylic acid group is protonated (-COOH) and the pyridine nitrogen is unprotonated.

Zwitterionic Form : The carboxyl group is deprotonated (-COO⁻) and the pyridine nitrogen is protonated (>NH⁺).

High-resolution NMR, especially ¹³C and ¹⁵N NMR, is particularly sensitive to the electronic changes associated with this tautomerism and can be used to determine the dominant form in a given solvent. researchgate.net Theoretical studies on the parent isonicotinic acid have shown that solvent effects play a major role in the relative stability of the tautomers. nih.gov For instance, the zwitterionic form is expected to be more favored in polar, protic solvents like water or methanol, which can stabilize the separated charges. In contrast, the neutral form would likely predominate in non-polar solvents like tetrahydrofuran. nih.gov

The single C-C bond connecting the furan and pyridine rings allows for rotation, potentially leading to different stable conformers in solution. If the energy barrier to this rotation is sufficiently high, the process can be slow on the NMR timescale, leading to broadened peaks or even the appearance of separate signals for each conformer.

Variable-temperature (VT) NMR is the definitive technique for studying such dynamic processes. researchgate.netresearchgate.net

At high temperatures , rotation is fast, and the NMR spectrum shows a single set of time-averaged signals.

As the temperature is lowered , the rate of rotation decreases. If the temperature is lowered sufficiently to pass the coalescence point, the single averaged peaks will broaden and then resolve into distinct sets of signals corresponding to each individual conformer. researchgate.net

This technique would allow for the determination of the energy barrier to rotation (ΔG‡) and the relative populations of the conformers at different temperatures, providing a comprehensive picture of the molecule's dynamic behavior in solution. researchgate.net

| Proton | Temperature | Appearance | Hypothetical Shift (ppm) |

|---|---|---|---|

| H5' (Furan) | High T (e.g., 323 K) | Sharp singlet (averaged) | ~7.80 |

| Coalescence T (e.g., 273 K) | Broad singlet | ~7.80 | |

| Low T (e.g., 233 K) | Two distinct signals (Conformers A & B) | 7.75 (A), 7.85 (B) | |

| H6 (Pyridine) | High T (e.g., 323 K) | Sharp doublet (averaged) | ~8.70 |

| Coalescence T (e.g., 273 K) | Broad signal | ~8.70 | |

| Low T (e.g., 233 K) | Two distinct signals (Conformers A & B) | 8.65 (A), 8.75 (B) |

Mass Spectrometry for Reaction Pathway Intermediates and Complex Mixtures

Mass spectrometry (MS) stands as a pivotal analytical technique for the real-time monitoring of reaction pathways and the characterization of complex mixtures in synthetic organic chemistry. Its high sensitivity and specificity allow for the detection and identification of transient intermediates, byproducts, and the final product, providing crucial insights into reaction mechanisms and enabling process optimization. google.comvscht.cz In the synthesis of heterocyclic compounds like this compound, MS can be employed to track the consumption of reactants and the emergence of key species.

A plausible synthetic route to this compound involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling. This would typically involve the reaction of a halogenated pyridine derivative, for instance, methyl 2-chloroisonicotinate, with furan-3-boronic acid in the presence of a palladium catalyst and a base.

Mass spectrometric analysis of the reaction mixture over time would allow for the monitoring of the key molecular ions corresponding to the starting materials, intermediates, and the final product. For example, using electrospray ionization (ESI-MS), one could track the disappearance of the ion corresponding to the starting ester and the appearance of the product ion. The detection of proposed intermediates, such as palladacycle species, although often challenging due to their low concentration and transient nature, can provide invaluable mechanistic details. vscht.cz

The table below illustrates the expected molecular ions that would be monitored in a hypothetical ESI-MS analysis of a Suzuki coupling reaction pathway.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ | Role in Reaction |

| Methyl 2-chloroisonicotinate | C₇H₆ClNO₂ | 171.58 | 172.0 | Starting Material |

| Furan-3-boronic acid | C₄H₅BO₃ | 111.89 | 112.9 | Reagent |

| Methyl 2-(furan-3-yl)isonicotinate | C₁₁H₉NO₃ | 203.19 | 204.2 | Intermediate |

| This compound | C₁₀H₇NO₃ | 189.17 | 190.1 | Final Product |

This interactive table outlines the key components in a hypothetical synthesis that can be tracked using mass spectrometry.

By quantifying the relative abundance of these ions over the course of the reaction, a kinetic profile can be established. This information is critical for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield of the desired this compound and minimize the formation of impurities. The technique is also instrumental in analyzing the final crude product to identify and quantify any side-products formed, facilitating the development of effective purification strategies.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. nih.govbldpharm.com For this compound, these methods are essential for confirming the presence of the key structural motifs: the furan ring, the pyridine ring, and the carboxylic acid group. While FT-IR and Raman spectroscopy are complementary, their selection rules dictate that some vibrational modes may be more prominent in one technique than the other.

Raman Spectroscopy Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for observing the symmetric breathing vibrations of the furan and pyridine rings. The C=C and C=N stretching vibrations within the aromatic rings typically give rise to strong Raman signals in the 1600-1400 cm⁻¹ region. nih.gov The C=O stretch of the carboxylic acid is also Raman active, although generally weaker than in the IR spectrum.

The following table summarizes the anticipated key vibrational frequencies for this compound, based on the analysis of its functional groups.

| Vibrational Mode | Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300-2500 | Weak/Not Observed | Broad, Strong (IR) |

| C-H Stretch (Aromatic) | Pyridine, Furan | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| C=O Stretch | Carboxylic Acid | ~1710 | ~1710 | Strong (IR), Medium (Raman) |

| C=N, C=C Stretch | Pyridine Ring | 1600-1450 | 1600-1450 | Strong |

| C=C Stretch | Furan Ring | 1580-1400 | 1580-1400 | Medium-Strong |

| C-O-C Stretch | Furan Ring | ~1250 | Medium-Weak | Medium-Strong (IR) |

| C-O Stretch | Carboxylic Acid | ~1300 | ~1300 | Strong (IR) |

| Ring Breathing | Pyridine, Furan | - | ~1000 | Strong (Raman) |

This interactive table presents the expected vibrational frequencies for this compound based on its chemical structure.

A combined analysis using both FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound. This detailed characterization is crucial for confirming the successful synthesis of the target molecule and for its use as a standard in further analytical studies. researchgate.net

V. Computational Chemistry and Theoretical Modeling of 2 Furan 3 Yl Isonicotinic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

At the forefront of understanding the electronic character and energetic landscape of 2-(Furan-3-yl)isonicotinic acid are quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods. nih.gov These computational techniques provide a robust framework for elucidating the molecule's fundamental properties, such as stability and reactivity. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in comprehending a molecule's reactivity and electronic transitions. The HOMO energy level is indicative of the molecule's electron-donating capability, whereas the LUMO energy reflects its electron-accepting aptitude. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial determinant of the molecule's kinetic stability and chemical hardness.

A diminished HOMO-LUMO gap generally signifies a more reactive species, as less energy is needed to promote an electron from the HOMO to the LUMO. For this compound, computational analyses have quantified these energy values, offering insights into its charge transfer dynamics. tsijournals.com

Table 1: Representative Calculated Frontier Molecular Orbital Energies for a Substituted Furan-Containing Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are illustrative and can vary based on the specific computational method and basis set employed.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution across a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net In an ESP map, electron-rich regions are depicted in shades of red, signifying negative potential, while electron-deficient areas are shown in blue, indicating positive potential. researchgate.net

For this compound, an ESP map would reveal areas of high electron density concentrated around the electronegative oxygen atom of the furan (B31954) ring, the nitrogen atom of the pyridine (B92270) ring, and the oxygen atoms of the carboxylic acid moiety. These regions are prime candidates for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens attached to the aromatic rings would display a more positive potential, marking them as probable sites for nucleophilic engagement.

Conformational Space Exploration and Energy Minimization

The three-dimensional arrangement of atoms in a molecule is a key factor influencing its biological activity and physical characteristics. The rotational freedom around the single bond connecting the furan and pyridine rings in this compound allows for a variety of conformations.

Reaction Mechanism Elucidation via Transition State Theory

Theoretical modeling provides a powerful avenue for investigating the mechanisms of chemical reactions involving this compound. nih.gov Transition state theory enables a detailed examination of a reaction's energy profile, tracing the energetic landscape from reactants, through the high-energy transition state, to the final products. libretexts.org

Potential Energy Surface Mapping

A potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a chemical system as a function of its geometry. For a chemical reaction, a one-dimensional path across this surface, known as the reaction coordinate, illustrates the energetic changes as reactants transform into products. By mapping the PES for reactions such as the synthesis or degradation of this compound, researchers can identify the most energetically favorable pathways and any transient intermediate species that may be formed. dergipark.org.tr

Activation Energy Calculations

The activation energy (Ea) is the energetic barrier that must be surmounted for a chemical reaction to proceed. libretexts.org It is defined as the energy difference between the reactants and the transition state on the potential energy surface. libretexts.org

Computational methods like DFT can be employed to accurately calculate the activation energies for various potential reactions of this compound. nih.gov This information is vital for predicting reaction rates and assessing the feasibility of a chemical transformation under specific conditions. For example, calculating the activation energy for the decarboxylation of this compound would provide insights into its thermal stability.

Table 2: Illustrative Calculated Activation Energies for Hypothetical Reactions

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| [4+2] Cycloaddition | B3LYP | 6-31+G(d) | 16.6 |

| Stepwise [8+2] Cycloaddition | B3LYP | 6-31+G(d) | 21.7 |

Note: These values are examples from a study on dienylfurans and serve to illustrate the type of data obtained from such calculations. Actual values for this compound would be specific to the reaction being studied. pku.edu.cn

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a dynamic picture of how this compound behaves in a solution, typically water, providing atomic-level insights into its interactions with the surrounding solvent molecules. These simulations model the movement of every atom in the system over time, governed by a set of force fields that describe the intra- and intermolecular forces.

Analysis of the simulation data can yield important properties such as the radial distribution function, which describes the probability of finding a water molecule at a certain distance from a specific atom in the solute. This can help in understanding the structure of the hydration shell around the molecule. Furthermore, MD simulations can predict dynamic properties like the self-diffusion coefficient, which is related to the mobility of the molecule in the solution. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are invaluable in medicinal chemistry and materials science for predicting the behavior of new, unsynthesized compounds. nih.gov

The foundation of any QSAR/SPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. protoqsar.com For this compound and its derivatives, a wide range of descriptors can be calculated using various software packages. researchgate.netwiley.com These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of rings, and counts of specific functional groups.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and topological polar surface area (TPSA).

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include molecular surface area, volume, and shape indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which is a measure of a molecule's lipophilicity.

| Descriptor Type | Descriptor Name | Typical Value/Range for Similar Compounds |

|---|---|---|

| Constitutional | Molecular Weight | 150 - 250 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | 50 - 80 Ų |

| Electronic | HOMO Energy | -6.0 to -7.5 eV |

| Electronic | LUMO Energy | -1.0 to -2.5 eV |

| Hydrophobic | logP | 1.0 - 2.5 |

Once a set of molecular descriptors is calculated for a series of furan and pyridine derivatives with known activities or properties, a mathematical model can be developed to predict these endpoints. researchgate.net Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build these models. researchgate.net For instance, a QSAR model for the antimicrobial activity of furan-3-carboxamides has been developed, highlighting the importance of certain physicochemical parameters. nih.gov Similarly, QSAR models for pyridine derivatives have been used to predict their anticancer and antitubercular activities. chemrevlett.comresearchgate.net

A hypothetical QSAR equation for a particular biological activity might look like:

log(1/IC50) = c0 + c1logP + c2TPSA + c3*LUMO

Where IC50 is the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such models, once validated, can be used to predict the activity of new derivatives of this compound before they are synthesized, thus saving time and resources. kfupm.edu.sa

In Silico Screening and Virtual Library Design Based on the Scaffold

The this compound core structure serves as a valuable scaffold for the design of virtual libraries of new compounds. rsc.org In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a biological target, such as a protein or enzyme.

This process typically involves two main approaches:

Ligand-based virtual screening: This method uses the structure of a known active compound, like a potent derivative of this compound, to find other molecules with similar properties.

Structure-based virtual screening: This approach requires the 3D structure of the biological target. A virtual library of compounds based on the this compound scaffold can be "docked" into the active site of the target protein. The docking algorithm calculates the binding affinity and pose of each compound, allowing for the ranking and selection of the most promising candidates for synthesis and biological testing. nih.gov

Vi. Coordination Chemistry and Material Science Applications of 2 Furan 3 Yl Isonicotinic Acid

Ligand Design and Coordination Modes with Metal Centers

The 2-(Furan-3-yl)isonicotinic acid molecule possesses multiple potential coordination sites: the pyridine (B92270) nitrogen, the carboxylate oxygen atoms, and the furan (B31954) oxygen atom. This versatility allows for various coordination modes, making it an interesting ligand for the design of metal complexes with diverse structures and properties. The coordination behavior is heavily influenced by the well-documented chemistry of isonicotinic acid and its derivatives. acs.orgnih.govnih.gov

Monodentate, Bidentate, and Polydentate Coordination

As a ligand, this compound can exhibit several modes of binding to a metal center.

Exploration of Chelation and Bridging Capabilities

The distinction between chelation and bridging is crucial in determining the final architecture of a coordination compound. rsc.org

The interplay between these coordination modes allows for the construction of a wide array of architectures, from simple discrete molecules (0D) to chains (1D), layers (2D), and complex three-dimensional (3D) networks. nih.gov

| Coordination Mode | Description | Donor Atoms Involved | Resulting Structure Type |

|---|---|---|---|

| Monodentate | Binds to one metal center via a single atom. | Pyridine-N or Carboxylate-O | Discrete Complexes |

| Bidentate (Chelating) | Binds to one metal center via two atoms. libretexts.org | Pyridine-N and Carboxylate-O | Discrete Complexes |

| Bidentate (Bridging) | Connects two metal centers. | Two Carboxylate-O atoms or Pyridine-N and Carboxylate-O | Coordination Polymers (1D, 2D, 3D) |

| Polydentate | Binds via three or more atoms. | Pyridine-N, Carboxylate-O, and potentially Furan-O | Complex Polynuclear Clusters or Polymers |

Rational Design and Synthesis of Metal-Organic Frameworks (MOFs) with this compound Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). The properties of a MOF, such as pore size and functionality, are determined by the geometry of the metal node and the length and functionality of the organic linker. Carboxylic acids are among the most common functional groups used for organic linkers in MOF synthesis. psnnjp.org

This compound is an excellent candidate for a linker in MOF design. Its rigidity is suitable for forming stable, porous frameworks, and its multiple coordination sites (pyridine and carboxylate) can lead to robust and well-defined network structures. The synthesis of such MOFs would typically be achieved through solvothermal or hydrothermal methods, where the metal salt and the linker are heated in a solvent. researchgate.netresearchgate.net

While no MOFs using this specific linker have been explicitly reported, numerous frameworks have been successfully constructed using similar building blocks like isonicotinic acid researchgate.net, furan-2,5-dicarboxylic acid researchgate.net, and fluorinated isonicotinic acids nih.gov. These examples demonstrate that the furan-pyridine-carboxylic acid motif is highly effective for generating diverse and stable MOF architectures, ranging from 2D layers to complex 3D networks with potential applications in gas storage and separation. nih.govresearchgate.netrsc.org

Covalent Organic Frameworks (COFs) Incorporating the Furan-Pyridine Carboxylic Acid Building Block

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, but unlike MOFs, they are composed entirely of light elements linked by strong covalent bonds. The synthesis of COFs relies on reversible reactions that allow for error correction and the formation of crystalline structures. Common reactions include the formation of boronate esters, imines, and amides.

The carboxylic acid group of this compound makes it a potential building block for COFs. It could undergo condensation reactions with amines to form amide-linked COFs or with alcohols to form ester-linked COFs. The synthesis of terpyridine carboxy derivatives via the oxidation of a furan ring highlights a viable pathway for creating complex pyridine-based carboxylic acids for materials science. nih.gov Although this specific molecule has not yet been reported in a COF structure, the principles of reticular chemistry suggest its suitability. The incorporation of the furan and pyridine rings into the COF backbone could introduce specific functionalities and properties, such as selective guest binding or catalytic activity.

Supramolecular Chemistry and Self-Assembly of Derivatives

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. The structure of this compound is rich in functional groups capable of participating in these interactions, making it a prime candidate for crystal engineering and the design of self-assembled architectures. nih.gov

Hydrogen Bonding Networks in Crystal Engineering

In the solid state, molecules of this compound are expected to form extensive hydrogen bonding networks. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). The pyridine nitrogen atom is a strong hydrogen bond acceptor, and the furan oxygen is a weaker acceptor.

These functional groups can engage in several well-known hydrogen bonding patterns (synthons):

π-π Stacking Interactions

In the solid-state structures of coordination compounds, π-π stacking interactions are a crucial non-covalent force that governs the final architecture and physical properties. These interactions occur between the electron clouds of adjacent aromatic rings, such as the furan and pyridine rings within this compound. While true face-to-face stacking is a rare occurrence, the more common arrangement is an offset or slipped stacking geometry. rsc.org In this conformation, the rings are parallel but displaced relative to each other, a structure that benefits from stabilizing π-σ attractions. rsc.org

For metal complexes and coordination polymers derived from this compound, these π-π interactions would occur between the furan and pyridine rings of adjacent ligands. This intermolecular stacking, in concert with coordination bonds and potential hydrogen bonding, plays a determinative role in the crystal packing, influencing the material's density, stability, and porosity. The interplay between furan-furan, pyridine-pyridine, and furan-pyridine stacking can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. Although specific crystallographic data for metal complexes of this compound are not widely reported, the principles of π-π stacking seen in other aromatic nitrogen-containing ligands are directly applicable and central to predicting the supramolecular assembly of its derivatives. rsc.org

Catalytic Applications of Metal Complexes and Frameworks Derived from this compound

The presence of both a furan moiety, a key platform chemical from biomass, and a pyridine-based carboxylic acid, a classic component for metal-organic frameworks (MOFs), positions this compound as a highly promising ligand for catalysis. While specific catalytic studies featuring this exact ligand are not extensively documented, the vast research on related furan-containing substrates and isonicotinic acid-based catalysts provides a strong basis for its potential applications.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high activity and selectivity due to the well-defined nature of the molecular catalytic sites. Soluble metal complexes incorporating ligands with furan and pyridine functionalities have been explored for various organic transformations. mdpi.com For instance, transition metal complexes are widely used in the hydrogenation, hydrodeoxygenation (HDO), and oxidation of furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com

Discrete molecular complexes of this compound with metals such as palladium, ruthenium, or iridium could potentially serve as effective homogeneous catalysts. The pyridine-carboxylate end would act as the primary binding site for the metal center, while the furan ring could either remain as a functional pendant group or participate in the catalytic cycle, potentially facilitating the conversion of other furan-based substrates. Such catalysts would be particularly relevant for the valorization of biomass, a field where the conversion of furanics into biofuels and value-added chemicals is a major focus. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, are highly valued in industrial processes for their stability and ease of separation and reuse. The ligand this compound is an ideal building block for such catalysts, either as a linker in robust Metal-Organic Frameworks (MOFs) or as a functional molecule supported on a solid material.

A notable example that underscores this potential is the development of a novel heterogeneous acid catalyst derived from its parent structure, isonicotinic acid. In a recent study, a sulfonic acid-functionalized isonicotinic acid supported on silica (B1680970) (SO₃H-INA@SiO₂) was synthesized and successfully employed for the solvent-free conversion of 2-methylfuran (B129897) (a biomass-derived compound) into diesel fuel precursors. researchgate.net This catalyst demonstrated superior activity compared to commercial resins, which was attributed to its higher acidity and surface area. researchgate.net The catalyst proved to be highly stable and was recycled up to six times without a significant loss of activity. researchgate.net

This research highlights the catalytic relevance of both the isonicotinic acid backbone and furan-based substrates. By integrating these two components into a single ligand, this compound could be used to construct MOFs where the metal nodes act as Lewis acid sites and the furan moieties could either be part of the structural framework or act as substrate-recognition sites. Such materials would be promising candidates for a range of acid-catalyzed reactions, including the production of furfural and other valuable compounds from renewable carbohydrates. researchgate.netresearchgate.net

| Catalyst | Substrate | Reaction | Key Products | Yield (%) | Recyclability |

|---|---|---|---|---|---|

| SO₃H-INA@SiO₂ | 2-Methylfuran | Tandem Ring Opening & Condensation | 5,5-bis(5-methylfuran-2-yl)pentan-2-one (C15) | 19 | Successful for 6 consecutive runs |

| SO₃H-INA@SiO₂ | 2-Methylfuran | Tandem Ring Opening & Condensation | 2,4,4-tris(5-methylfuran-2-yl)pentan-1-ol (C20) | 67 |

Vii. Future Directions and Advanced Research Perspectives on 2 Furan 3 Yl Isonicotinic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-(furan-3-yl)isonicotinic acid and its analogs is a prime candidate for integration with flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput. nih.gov

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields and purities, as well as the ability to safely perform reactions that are hazardous in batch mode. nih.gov For the synthesis of furan-pyridine systems, flow chemistry can facilitate multi-step sequences in a continuous fashion, minimizing manual handling and purification steps.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of novel derivatives. researchgate.net These platforms can systematically vary starting materials and reaction conditions to rapidly generate libraries of compounds for screening. nih.gov For instance, an automated system could explore a wide range of substituted furans and pyridines to synthesize a diverse library of this compound derivatives. nih.gov

| Technology | Potential Advantages for this compound Synthesis | Relevant Research Areas |

| Flow Chemistry | Improved reaction control, enhanced safety, higher yields and purity, potential for multi-step synthesis. nih.gov | Optimization of coupling reactions, exploration of hazardous reaction conditions, scale-up of synthesis. |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid optimization of reaction conditions, generation of compound libraries. researchgate.netnih.gov | Drug discovery, materials science, catalyst screening. |

Machine Learning and Artificial Intelligence in Scaffold Design and Reaction Prediction

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design of novel scaffolds based on this compound and predict their reactivity. By analyzing vast datasets of chemical information, ML algorithms can identify structure-activity relationships and propose new molecules with desired properties. nih.gov

In scaffold design, AI can be employed to generate virtual libraries of this compound derivatives with optimized characteristics for specific applications, such as drug discovery or materials science. nih.gov These models can predict properties like binding affinity to a biological target or the electronic properties of a potential new material. Recently, AI has been used to design novel pyridine (B92270) derivatives for evaluation as anticancer agents. nih.gov

Furthermore, AI can predict the outcomes of chemical reactions, including potential side products and optimal reaction conditions. This predictive power can significantly reduce the number of experiments required, saving time and resources. For the synthesis of complex molecules like this compound derivatives, AI can suggest novel synthetic routes that are more efficient and sustainable. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Future research will likely focus on uncovering novel reactivity patterns and unprecedented transformations of the this compound scaffold. The furan (B31954) and pyridine rings, while aromatic, possess unique electronic properties that can be exploited for new chemical reactions.

The transformation of furans into other heterocyclic or carbocyclic systems is a promising area of research. scispace.com For example, the furan ring in this compound could potentially undergo ring-opening or cycloaddition reactions to generate novel molecular architectures. A known transformation involves the oxidation of a furan ring to a carboxylic acid, which could be a useful synthetic tool. youtube.com The photochemical cycloaddition of pyridine with furan has also been reported, leading to complex cage-like structures. rsc.org

Exploring the reactivity of the pyridine ring, such as through selective functionalization at different positions, will also be crucial. The interplay between the furan and pyridine rings could lead to unique reactivity that is not observed in either heterocycle alone. The development of new catalytic systems will be key to unlocking these novel transformations. researchgate.net

Advanced Analytical Techniques for In Situ Monitoring of Reactions

The implementation of advanced analytical techniques for in-situ monitoring will provide unprecedented insights into the synthesis of this compound. Process Analytical Technology (PAT) is a framework that utilizes in-line or at-line measurements to design, analyze, and control manufacturing processes. sdu.dknih.goveuropeanpharmaceuticalreview.com

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time. This allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. For the synthesis of this compound, these techniques could be used to monitor the formation of the key carbon-carbon bond between the furan and pyridine rings.

The crystallization of the final product can also be monitored and controlled using PAT tools. pharmamanufacturing.com Techniques like focused beam reflectance measurement (FBRM) and particle video microscopy (PVM) can provide real-time information on particle size and shape, ensuring the desired solid-state properties of the final product. europeanpharmaceuticalreview.com

| Analytical Technique | Information Gained | Application in this compound Synthesis |

| In-situ Spectroscopy (FTIR, Raman, NMR) | Reaction kinetics, intermediate identification, endpoint determination. | Monitoring of coupling reactions, optimization of reaction conditions. |

| Process Analytical Technology (PAT) | Real-time process understanding and control. sdu.dknih.gov | Improved process robustness, consistent product quality. researchgate.net |

| Crystallization Monitoring (FBRM, PVM) | Particle size distribution, crystal morphology, polymorphism control. europeanpharmaceuticalreview.com | Control of final product specifications, optimization of isolation. |

Development of Smart Materials Based on Furan-Pyridine Carboxylic Acid Derivatives

The unique structural and electronic properties of this compound make it an attractive building block for the development of smart materials. These are materials that can respond to external stimuli such as light, temperature, or pH. semanticscholar.orgmdpi.com

Furan- and pyridine-containing polymers have shown promise in a variety of applications, including organic electronics and drug delivery. rsc.orgutoronto.ca The carboxylic acid group of this compound provides a convenient handle for polymerization or for grafting the molecule onto other materials.